Igmesine hydrochloride
Overview
Description
Igmesine hydrochloride, also known as JO-1784, is a sigma receptor agonist. It has been studied for its neuroprotective, antidepressant-like, and nootropic effects in various animal models. The compound has shown potential in treating age-related cognitive decline and depression .
Mechanism of Action
Target of Action
Igmesine hydrochloride primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various therapeutic areas, including depression and neurodegenerative diseases .
Mode of Action
This compound acts as a sigma receptor agonist . This means it binds to sigma receptors, activating them to produce a physiological response. The exact nature of this response can vary depending on the specific type of sigma receptor and the cellular context .
Biochemical Pathways
For example, they have been shown to have neuroprotective effects, potentially by modulating calcium signaling and reducing oxidative stress .
Result of Action
This compound has been shown to have neuroprotective and antidepressant-like effects in animal studies . It also exhibits nootropic effects, potentially improving cognitive function in models of age-related cognitive decline .
Biochemical Analysis
Biochemical Properties
Igmesine Hydrochloride is a selective σ receptor ligand . It interacts with σ receptors, which are intracellular chaperone proteins . The interaction between this compound and σ receptors triggers physiological responses to endoplasmic reticulum stress and modulates calcium mobilization in mitochondria .
Cellular Effects
This compound has been shown to have neuroprotective effects on cells . It influences cell function by modulating the response to stress in the endoplasmic reticulum and controlling calcium mobilization, which can impact various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to σ receptors . This binding leads to a series of intracellular events, including the dissociation of σ receptors from the inositol triphosphate (IP3) receptor, leading to calcium mobilization from IP3 receptor-gated endoplasmic reticulum calcium pools .
Preparation Methods
The synthesis of racemic igmesine involves the alkylation of 2-phenylbutyric acid with cinnamyl bromide using butyllithium in tetrahydrofuran (THF). This reaction produces 2-ethyl-2,5-diphenyl-4-pentenoic acid, which is then treated with sodium azide and phenyl
Chemical Reactions Analysis
Igmesine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Igmesine hydrochloride has been extensively studied for its potential therapeutic applications:
Neuroprotection: It has shown neuroprotective effects in models of global cerebral ischemia and age-related cognitive decline.
Antidepressant: The compound has demonstrated antidepressant-like effects in animal studies and was found to be as effective as fluoxetine in phase II clinical trials.
Nootropic: This compound has shown nootropic effects, improving cognitive function in animal models.
Antisecretory: It inhibits neurally mediated secretion induced by cholera toxin and Escherichia coli enterotoxins in rat models.
Comparison with Similar Compounds
Igmesine hydrochloride is unique due to its selective sigma receptor agonist activity. Similar compounds include:
Fluoroethylnormemantine (FENM): A memantine derivative with neuroprotective activities, often studied in combination with sigma-1 receptor agonists.
Cutamesine: Another sigma receptor agonist with neuroprotective and cognitive-enhancing effects.
PRE-084: A selective sigma-1 receptor agonist with similar neuroprotective properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Biological Activity
Igmesine hydrochloride, a potent sigma receptor agonist, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and gastrointestinal health. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
Igmesine (also known as JO-1784) is primarily recognized for its interaction with sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection. The compound has shown promise in treating conditions such as depression and neurodegenerative diseases.
Igmesine exerts its effects through several mechanisms:
- Sigma Receptor Agonism : Igmesine binds with high affinity to σ1 receptors (IC50 = 39 nM in rat brain), influencing calcium signaling and neuroprotective pathways .
- Neuroprotective Effects : In animal models, igmesine demonstrated significant neuroprotection against global cerebral ischemia and reduced neuronal cell apoptosis .
- Antidiarrheal Activity : Igmesine has been shown to inhibit intestinal secretion and diarrhea induced by various toxins in animal models .
Neuroprotective Effects
A study highlighted the efficacy of igmesine in a gerbil model of global cerebral ischemia. Effective doses ranged from 50 to 100 mg/kg, demonstrating significant protection against ischemic damage . Additionally, igmesine was effective in preventing learning and memory deficits associated with neurotoxicity in Alzheimer's disease models .
Antidepressant Potential
In clinical trials, igmesine showed antidepressant effects comparable to fluoxetine. A phase II study involving 348 patients indicated that igmesine (25 or 100 mg/day) was as effective as fluoxetine (20 mg/day) based on the Hamilton Depression Rating Scale (HAM-D) scores . However, subsequent phase III trials did not show significant effectiveness, indicating a need for further research into its antidepressant properties .
Antidiarrheal Properties
Research demonstrated that igmesine significantly reduced fecal output in models of toxigenic diarrhea. For instance, in studies involving E. coli-induced diarrhea, the effective dose (ED50) for igmesine was found to be 1603 μg/kg compared to 20 μg/kg for a related compound, JO 2871 . This highlights igmesine's potential utility in managing gastrointestinal disorders.
Table 1: Binding Affinities of Sigma Ligands
Compound | Ki (nM) | nH |
---|---|---|
JO 2871 | 0.26 | 1.34 |
JO 2870 | 6.7 | 0.98 |
JO 2514 | 1.4 | 1.3 |
Igmesine | 18 | 1.03 |
(+)Pentazocine | 8.2 | 0.84 |
Data from various studies indicate that igmesine displays significant binding affinity to sigma receptors compared to other ligands .
Research Findings Summary
- Neuroprotection : Effective against ischemia and neurotoxicity; reduces apoptosis.
- Antidepressant Activity : Comparable efficacy to established SSRIs; requires further validation.
- Gastrointestinal Applications : Demonstrates antidiarrheal properties through σ receptor modulation.
Properties
IUPAC Name |
(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQQPAJNUHKSV-RSGUCCNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130152-35-1 | |
Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Igmesine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IGMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.